1-Chloro-4-fluoronaphthalene
Overview
Description
1-Chloro-4-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
1-Chloro-4-fluoronaphthalene can be synthesized through several methods, including:
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Halogenation of Naphthalene: : This involves the direct halogenation of naphthalene using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective substitution at the desired positions on the naphthalene ring.
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Suzuki-Miyaura Coupling: : This method involves the coupling of a halogenated naphthalene derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields of this compound .
Chemical Reactions Analysis
1-Chloro-4-fluoronaphthalene undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
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Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo these reactions under appropriate conditions.
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Cross-Coupling Reactions: : The compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with various organoboron reagents .
Scientific Research Applications
1-Chloro-4-fluoronaphthalene has several applications in scientific research, including:
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Chemical Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
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Material Science: : The compound is used in the synthesis of materials with specific electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.
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Biological Studies: : While direct biological applications are limited, derivatives of this compound are studied for their potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoronaphthalene in chemical reactions involves the activation of the naphthalene ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing reaction intermediates and transition states .
Comparison with Similar Compounds
1-Chloro-4-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
1-Chloro-2-fluoronaphthalene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-4-fluoronaphthalene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity, particularly in nucleophilic substitution reactions.
1-Fluoronaphthalene: Lacks the chlorine atom, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMFXXIVHBEDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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